molecular formula C84H154O35 B056178 Perethylated beta-cyclodextrin CAS No. 111689-01-1

Perethylated beta-cyclodextrin

Cat. No. B056178
CAS RN: 111689-01-1
M. Wt: 1724.1 g/mol
InChI Key: OIXDATQKMIKIRF-XEHVGNMASA-N
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Description

Perethylated beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose subunits linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic . Perethylated beta-cyclodextrin has been studied for its ability to form inclusion complexes with various guest molecules .


Synthesis Analysis

The synthesis of perethylated beta-cyclodextrin involves the in-situ protection of secondary hydroxyl groups . This process is a shortcut of the classical procedure involving a series of five steps for the protection and deprotection of hydroxyl groups (both primary and secondary) belonging to beta-cyclodextrin .


Molecular Structure Analysis

The molecular structure of perethylated beta-cyclodextrin has been investigated using X-ray crystallography . The C7 symmetry of the heptakis (2, 3, 6-tri-O-methyl)-beta-cyclodextrin (TM-beta-CD) is investigated by means of its conformation geometrical features in its hydrated form and upon complexation with molecules of different shapes .


Chemical Reactions Analysis

Perethylated beta-cyclodextrin can form inclusion complexes with various guest molecules . The mode of inclusion of the guest molecules within the perethylated beta-cyclodextrin cavity can be described by two mechanisms, namely a first-order reaction model and a three-dimensional diffusion model .


Physical And Chemical Properties Analysis

Beta-cyclodextrin exists as a white (colorless) powder or crystals . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .

Scientific Research Applications

Drug Delivery Systems

“Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin” has been used in the development of drug delivery systems. For instance, it forms crystalline complexes with ®- and (S)-Flurbiprofen . The ability to form these complexes can be leveraged to improve the solubility and bioavailability of drugs, making it a valuable tool in pharmaceutical applications.

Wastewater Treatment

This compound and its derivatives have been extensively studied as adsorbents for water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification .

Nanocatalysts

“Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin” has been used to create nanocatalysts for the efficient reduction of organic pollutants such as nitroaromatics . This application could be particularly useful for detoxifying aquatic environments.

Textile Industry

In the textile industry, β-cyclodextrin plays a significant role in the functionalisation of textile systems . It can act as a host for various guest molecules, adding new properties to the textiles.

Food Industry

Cyclodextrins, including “Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin”, have found applications in the food industry . They can be used to improve the stability and solubility of flavors and fragrances, enhance the bioavailability of nutrients, and reduce the bitterness of certain food components.

Cosmetics and Toiletries

In the cosmetics and toiletries industry, cyclodextrins are used to improve the stability and solubility of active ingredients, control the release of fragrances, and increase the effectiveness of preservatives .

Catalysis

Cyclodextrins can also be used in catalysis . Their ability to form inclusion complexes can be leveraged to create highly selective catalysts.

Biotechnology and Nanotechnology

Finally, cyclodextrins have found applications in biotechnology and nanotechnology . They can be used to create nanostructured materials, and their ability to form inclusion complexes can be leveraged in the development of biosensors and bioassays.

Each of these applications leverages the unique properties of “Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin”, including its ability to form inclusion complexes, its hydrophobic inner cavity, and its hydrophilic exterior .

Mechanism of Action

The mechanism of action of perethylated beta-cyclodextrin is based on its ability to encapsulate guest molecules . This encapsulation ability arises from the unique structural, physical, and chemical properties of cyclodextrins .

Future Directions

Perethylated beta-cyclodextrin has been of great interest to scientists and researchers in both academia and industry for over a century . Its unique properties have led to its use in various applications, including the pharmaceutical industry, as well as the food, cosmetic, and biotechnology industries . Future research will likely continue to explore the potential applications of perethylated beta-cyclodextrin .

properties

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXDATQKMIKIRF-XEHVGNMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H154O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111689-01-1
Record name Perethylated beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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